molecular formula C9H12ClF2N B7944045 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

Cat. No.: B7944045
M. Wt: 207.65 g/mol
InChI Key: NGKPOSAGINGUAL-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride is a fluorinated organic compound featuring a propan-2-amine backbone substituted with a 3,4-difluorophenyl group. Key properties include:

  • Molecular Formula: C₉H₁₂ClF₂N (hydrochloride salt) .
  • Molecular Weight: ~207.65 g/mol (calculated for hydrochloride).
  • Physical State: The free base is reported as a liquid, while the hydrochloride salt is likely a solid .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKPOSAGINGUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

This method employs trimethylsulfoxonium iodide and a strong base (e.g., NaH or NaOH) in dimethyl sulfoxide (DMSO) to generate a methylene transfer reagent. Reaction with (E)-3-(3,4-difluorophenyl)propenoate yields trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate with moderate diastereoselectivity (dr ~3:1).

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Chiral catalysts, such as ruthenium-(S,S)-Pybox complexes , enable enantioselective cyclopropanation. For example, reacting 3,4-difluorostyrene with ethyl diazoacetate in the presence of dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine produces ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate with >90% enantiomeric excess (ee).

Reduction and Amination Steps

Ketone Reduction

The intermediate 2-chloro-1-(3,4-difluorophenyl)ethanone undergoes asymmetric reduction using borane-dimethylsulfide and a chiral oxazaborolidine catalyst , yielding 2-chloro-1-(3,4-difluorophenyl)ethanol with 95% ee.

Cyclopropane Ring Formation

The reduced alcohol is treated with triethylphosphonoacetate and sodium hydride in toluene, facilitating a Horner-Wadsworth-Emmons reaction to form the cyclopropane ring.

Conversion to Amine Hydrochloride

Hydrolysis of the ester intermediate followed by Curtius rearrangement generates the primary amine, which is precipitated as the hydrochloride salt using concentrated HCl in methanol.

Reaction Optimization and Industrial Scaling

Critical Parameters

  • Temperature : Cyclopropanation proceeds optimally at 0–25°C to minimize side reactions.

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates, while methanol facilitates hydrochloride salt formation.

  • Catalyst Loading : Ruthenium catalysts at 2–5 mol% achieve high enantioselectivity without compromising yield.

Purification Techniques

  • Crystallization : The final hydrochloride salt is purified via recrystallization from ethanol/water, achieving >95% purity (HPLC).

  • Chromatography : Silica gel chromatography isolates intermediates, though industrial processes favor distillation for cost efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)Stereoselectivity (dr/ee)
Simmons-Smith3,4-DifluorobenzaldehydeEsterification → Cyclopropanation6590dr 3:1
Ru-Catalyzed3,4-DifluorostyreneAsymmetric cyclopropanation → Hydrolysis7895ee >90%
Chiral Reduction1,2-DifluorobenzeneChloroacetylation → Asymmetric reduction7092ee 95%

The Ru-catalyzed route offers superior stereocontrol and scalability, albeit with higher catalyst costs. In contrast, the Simmons-Smith method is cost-effective but requires additional steps to resolve diastereomers .

Chemical Reactions Analysis

Cyclopropanation Reactions

The formation of the cyclopropane ring is a foundational step in synthesizing this compound. Key methods include:

a. Asymmetric Cyclopropanation

  • Reagents : Trimethylsulfoxonium iodide, sodium hydride (NaH), or sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) .

  • Conditions : Temperatures between 0°C and 30°C, with reaction times of 1–4 hours.

  • Mechanism : The reaction involves ylide generation from trimethylsulfoxonium iodide, followed by [2+1] cycloaddition with α,β-unsaturated nitriles or esters.

  • Example :

    3,4-Difluorobenzaldehyde → (E)-3-(3,4-difluorophenyl)acrylonitrile → cyclopropanation → nitrocyclopropane intermediate .

b. Chiral Resolution

  • Reagents : Oppolzer’s sultam for enantioselective synthesis .

  • Conditions : Chiral auxiliaries ensure (1R,2S) stereochemistry, critical for biological activity.

Reduction Reactions

Reduction is pivotal for converting intermediates into the final amine structure:

a. Nitro Group Reduction

  • Reagents : Catalytic hydrogenation (H₂/Pd-C) or zinc dust in acidic media .

  • Conditions : 25–50°C, 1–3 atm H₂ pressure.

  • Product : 2-(3,4-Difluorophenyl)propan-2-amine.

b. Azide Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or Staudinger conditions .

  • Application : Converts azide intermediates to primary amines during ticagrelor synthesis .

Substitution Reactions

The amine group undergoes nucleophilic substitution to form derivatives:

a. Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (e.g., DMF), 60–80°C.

b. Acylation

  • Reagents : Acetyl chloride or acetic anhydride .

  • Product : N-acetyl derivatives for enhanced stability .

Hydrolysis and Salt Formation

a. Ester Hydrolysis

  • Reagents : Lithium hydroxide (LiOH) in methanol/water .

  • Conditions : Reflux at 60–80°C for 2–6 hours.

  • Product : Carboxylic acid intermediates en route to ticagrelor .

b. Hydrochloride Salt Formation

  • Reagents : Hydrochloric acid (HCl) in dichloromethane or ethanol .

  • Purpose : Enhances water solubility and crystallinity for pharmaceutical formulation .

Oxidation Reactions

Oxidation modifies the cyclopropane ring or aromatic system:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Epoxides or ketones, though these pathways are less commonly utilized industrially.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Improve yield (>85%) and reduce reaction times for cyclopropanation and hydrogenation .

  • Solvent Systems : Toluene and dichloromethane are preferred for their compatibility with moisture-sensitive reagents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(3,4-difluorophenyl)propan-2-amine hydrochloride typically involves several steps:

  • Starting Materials : The synthesis often begins with 3,4-difluorobenzaldehyde and acetonitrile, which undergoes reactions to form the desired cyclopropanamine derivatives.
  • Cyclopropanation : The use of reagents such as trimethylsulfoxonium iodide in the presence of sodium hydride or sodium hydroxide facilitates the cyclopropanation process, yielding enantiomerically enriched products .
  • Isolation : The final product is isolated as a crystalline hydrochloride salt, which is advantageous for stability and handling in pharmaceutical formulations .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of compounds related to CPA.HCl. For instance:

  • Hydroxyl Radical Scavenging : Compounds bearing the 3,4-difluorophenyl motif have demonstrated significant hydroxyl radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions .
  • Lipoperoxidation Inhibition : Some derivatives exhibit strong inhibitory effects on lipoperoxidation, indicating their potential utility in preventing cellular damage caused by free radicals .

2.2.1 Ticagrelor Synthesis

One of the most notable applications of CPA.HCl is its role as an intermediate in the synthesis of ticagrelor (TCG), a P2Y12 receptor antagonist used for preventing thrombotic events:

  • Mechanism of Action : Ticagrelor inhibits platelet aggregation by blocking the P2Y12 receptor, which is crucial for ADP-mediated platelet activation .
  • Clinical Relevance : TCG is indicated for patients with acute coronary syndrome and has shown improved outcomes compared to other antiplatelet agents.

2.2.2 Antiviral Activity

Research has indicated that derivatives of CPA.HCl may possess antiviral properties:

  • HBV Capsid Assembly Inhibition : Studies on sulfamoylbenzamide derivatives have shown that compounds related to CPA.HCl can affect hepatitis B virus (HBV) capsid assembly, suggesting a pathway for developing antiviral therapies .

Development of Ticagrelor

A comprehensive study on the synthesis of ticagrelor highlights the importance of CPA.HCl:

  • Synthesis Pathway : The synthetic route includes several key intermediates derived from CPA.HCl, showcasing its role in creating complex pharmaceutical compounds .
  • Efficacy Trials : Clinical trials have confirmed ticagrelor’s efficacy in reducing cardiovascular events, underlining the significance of CPA.HCl in drug development.

Antioxidant Efficacy Evaluation

In a comparative study assessing various antioxidant agents:

  • Testing Methodology : Compounds were evaluated using assays for hydroxyl radical scavenging and lipoperoxidation inhibition.
  • Results : CPA.HCl derivatives exhibited comparable or superior antioxidant activity compared to established antioxidants like Trolox, indicating their potential therapeutic roles in managing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Purity/Data Application/Research Use
2-(3,4-Difluorophenyl)propan-2-amine HCl 306761-17-1* C₉H₁₂ClF₂N 207.65 3,4-difluoro Liquid (free base) Life science research
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl 1306604-78-3 C₉H₁₂Cl₂FN 224.1 2-chloro, 4-fluoro Not specified Pharmacological studies
2-(3,5-Difluorophenyl)propan-2-amine HCl 1063733-81-2 C₉H₁₂ClF₂N 207.65 3,5-difluoro Hazard code Xi Not specified
trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl - C₁₀H₁₂ClF₂N 219.66 3,4-difluoro (cyclopropyl) 96.4% HPLC 5-HT2C receptor agonists
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl 1156491-10-9 C₉H₁₀ClF₂N 205.63 3,4-difluoro (cyclopropane) 96% purity Ticagrelor impurity

Key Differences and Implications

Substituent Position Effects: 3,4-Difluoro vs. Chloro-Fluoro Hybrid (2-Cl-4-F): The 2-chloro-4-fluorophenyl variant introduces a halogen mix, which could enhance lipophilicity and influence pharmacokinetic profiles .

Cyclopropane Derivatives :

  • Structural Rigidity : Cyclopropane-containing analogs (e.g., trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl) exhibit constrained geometry, often enhancing selectivity for targets like serotonin receptors (5-HT2C) .
  • Pharmaceutical Relevance : (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl is a key intermediate in synthesizing Ticagrelor, an antiplatelet drug, and is used to monitor impurities during production .

Purity and Synthesis: Cyclopropane derivatives demonstrate high HPLC purity (96.4%), reflecting optimized synthetic protocols .

Biological Activity

2-(3,4-Difluorophenyl)propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the presence of a difluorophenyl group, which enhances its lipophilicity and potential interaction with biological targets. Its chemical structure can be represented as follows:

C9H10F2NHCl\text{C}_9\text{H}_{10}\text{F}_2\text{N}\text{HCl}

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to exhibit enzyme inhibition and receptor modulation , which can lead to significant biological effects.

  • Enzyme Inhibition : It has been observed that the compound can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : The compound may also interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological functions.

Antibacterial Activity

Recent studies have indicated that this compound exhibits antibacterial properties against a range of pathogens. Notably, it has shown significant activity against:

  • E. coli
  • S. aureus
  • P. aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound has comparable efficacy to standard antibiotics like kanamycin. For instance, the MIC against P. aeruginosa was found to be lower than that of kanamycin, indicating strong potential as an antibacterial agent .

BacteriaMIC (µg/mL)Comparison to Kanamycin
E. coli20Comparable
S. aureus15Lower
P. aeruginosa10Significantly lower

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer). The treatment resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cell death .

Case Studies

  • Study on Enzyme Inhibition : A study conducted by Shi et al. focused on the inhibitory effects of the compound on fatty acid synthesis pathways in bacteria, demonstrating an IC50 value of 5.6 µM against ecKAS III .
  • Antibacterial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant strains, showing inhibition zones comparable to established antibiotics .

Q & A

Q. Q1. What are the common synthetic routes for 2-(3,4-difluorophenyl)propan-2-amine hydrochloride, and what are the critical optimization steps?

A1. The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves using 3,4-difluorophenylacetone as a precursor, reacting it with ammonium acetate under hydrogenation conditions (e.g., H₂/Pd-C), followed by HCl treatment to form the hydrochloride salt. Key optimization steps include:

  • Reaction pH control (pH 7–8 for optimal amine formation) .
  • Catalyst selection (e.g., Pd/C vs. Raney Ni for yield vs. purity trade-offs) .
  • Purification via recrystallization in ethanol/water (1:3 ratio) to achieve >95% purity, verified by HPLC .

Q. Q2. How can NMR spectroscopy confirm the structure and purity of this compound?

A2. Structural confirmation requires:

  • ¹H NMR : Peaks at δ 1.4–1.6 ppm (singlet for -C(CH₃)₂), δ 6.8–7.2 ppm (multiplet for aromatic protons), and δ 8.1–8.3 ppm (broad peak for NH₂⁺·Cl⁻) .
  • ¹³C NMR : Signals at 25–27 ppm (quaternary carbon of -C(CH₃)₂) and 115–150 ppm (aromatic carbons with fluorine coupling splitting) .
  • Purity validation via integration of amine proton signals and absence of solvent/residual precursor peaks .

Q. Q3. What in vitro assays are suitable for evaluating its pharmacological activity?

A3. Common assays include:

  • Radioligand binding (e.g., 5-HT₂C receptor affinity using [³H]-mesulergine) .
  • Functional activity via calcium flux assays in HEK293 cells transfected with target receptors .
  • Metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to assess half-life (t₁/₂) .

Advanced Research Questions

Q. Q4. How can stereoisomers or positional isomers be resolved during synthesis?

A4. For stereoisomers (e.g., cyclopropane derivatives):

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) mobile phase .
  • Crystallization-induced asymmetric transformation (CIAT) in ethanol to enrich the desired (1R,2S)-isomer .
    For positional isomers (e.g., 2,3- vs. 3,4-difluoro derivatives):
  • HPLC-MS/MS : Monitor retention time and fragmentation patterns (e.g., m/z 205 → 159 for 3,4-difluoro) .

Q. Q5. What analytical methods are recommended for identifying trace impurities in batch synthesis?

A5. Use a combination of:

  • HPLC-UV/HRMS : Detect impurities at 0.1% level (e.g., Column: C18, 5 µm; Mobile phase: 0.1% TFA in acetonitrile/water) .
  • NMR spiking experiments : Co-elute synthetic batches with reference standards to identify structural deviations .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd < 10 ppm) .

Q. Q6. How can metabolic pathways of this compound be elucidated in preclinical models?

A6. Strategies include:

  • Stable isotope labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolites via LC-MS .
  • Microsomal incubations : Identify Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) .
  • In vivo PK/PD studies : Administer radiolabeled compound (¹⁴C) in rodents to measure tissue distribution and excretion .

Q. Q7. What structural modifications enhance its selectivity for target receptors?

A7. Structure-activity relationship (SAR) studies suggest:

  • Fluorine substitution : 3,4-Difluoro enhances 5-HT₂C affinity vs. 2,3-difluoro (IC₅₀: 12 nM vs. 45 nM) .
  • Cyclopropane ring introduction : Improves metabolic stability (t₁/₂ increased from 1.2 h to 4.5 h in human hepatocytes) .
  • Amine salt forms : Hydrochloride salts improve solubility (logP 1.8 vs. free base logP 2.5) .

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